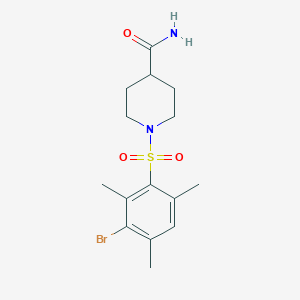
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a brominated aromatic ring with a piperidine and carboxamide group
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the bromination of 2,4,6-trimethylbenzene. The brominated product is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with piperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of reactive intermediates. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethylbenzene: Lacks the sulfonyl and piperidine groups, making it less reactive in certain contexts.
2,4,6-Trimethylbenzenesulfonyl hydrazones: These compounds have different functional groups, leading to distinct chemical and biological properties.
1-Bromo-2,4,6-trimethoxybenzene: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications
Propriétés
Formule moléculaire |
C15H21BrN2O3S |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21BrN2O3S/c1-9-8-10(2)14(11(3)13(9)16)22(20,21)18-6-4-12(5-7-18)15(17)19/h8,12H,4-7H2,1-3H3,(H2,17,19) |
Clé InChI |
YWMQYKXPLIKJTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)


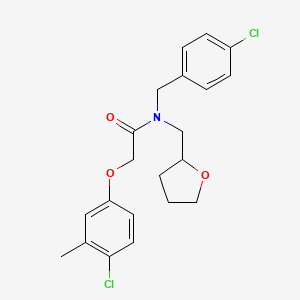
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
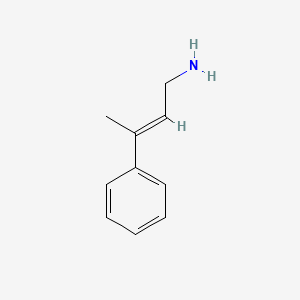
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
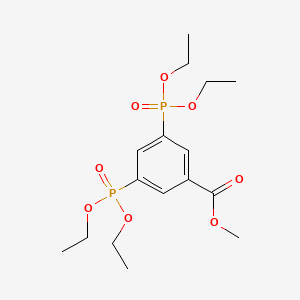
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
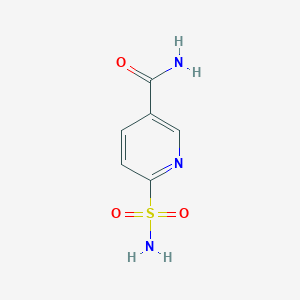

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
